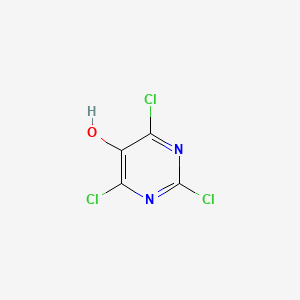

2,4,6-Trichloropyrimidin-5-ol

概要

説明

2,4,6-Trichloropyrimidin-5-ol is a chemical compound with the molecular formula C4HCl3N2O and a molecular weight of 199.42 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are widely recognized for their significant roles in various biological and chemical processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyrimidin-5-ol typically involves the chlorination of barbituric acid using phosphorus oxychloride as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is obtained after purification . Another method involves the use of dimethyl chloromalonate and formamidine acetate in a two-step process, yielding the desired compound with an overall yield of 64% .

Industrial Production Methods: For industrial production, the method involving barbituric acid and phosphorus oxychloride is preferred due to its higher yield and cost-effectiveness. The reaction is optimized to reduce pollution and improve the purity of the final product, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: 2,4,6-Trichloropyrimidin-5-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used.

Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently documented but may involve standard oxidizing or reducing agents.

Major Products Formed: The major products formed from nucleophilic substitution reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

科学的研究の応用

2,4,6-Trichloropyrimidin-5-ol has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 2,4,6-Trichloropyrimidin-5-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division . This inhibition can lead to the suppression of tumor growth and the treatment of certain cancers. Additionally, the compound may interact with other cellular targets, leading to its diverse biological activities .

類似化合物との比較

2,4,6-Trichloropyrimidine: Similar in structure but lacks the hydroxyl group at the 5-position, making it less reactive in certain nucleophilic substitution reactions.

4,5,6-Trichloropyrimidine-2-carbonitrile: Contains a cyano group at the 2-position, which significantly alters its chemical properties and reactivity.

2,4-Dichloropyrimidine: Lacks one chlorine atom compared to 2,4,6-Trichloropyrimidin-5-ol, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 5-position, which enhances its reactivity in nucleophilic substitution reactions.

生物活性

2,4,6-Trichloropyrimidin-5-ol is a compound that belongs to the pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Target Enzymes and Pathways

This compound exhibits significant interactions with various enzymes and proteins. Notably, it inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins by modulating the nuclear factor kappa B (NF-κB) signaling pathway .

Biochemical Pathways

The compound influences several biochemical pathways related to inflammation and microbial growth. It has been shown to affect cellular processes by altering cell signaling pathways and gene expression. For instance, in laboratory studies, it was observed that this compound can inhibit the expression of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent .

Pharmacological Effects

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In studies where it was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound exhibited notable antibacterial activity at concentrations around 800 µg/mL. Compounds derived from this structure have also shown antifungal activity against Candida albicans and Aspergillus niger using disc diffusion methods .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are particularly significant. In vitro studies demonstrated that it could suppress COX-2 activity with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib. The compound's ability to inhibit COX-2 suggests its potential for use in treating inflammatory conditions .

Case Studies and Research Findings

In Vivo Studies

In animal models, such as carrageenan-induced paw edema tests, this compound derivatives displayed effective anti-inflammatory properties. The effective doses (ED50) were calculated to be significantly lower than those of traditional anti-inflammatory medications like indomethacin .

Molecular Studies

Molecular docking studies have indicated that this compound can form covalent bonds with nucleophilic amino acid residues in target enzymes. This interaction is crucial for its inhibitory action on specific pathways involved in inflammation and cancer progression .

Applications in Research

The versatility of this compound extends beyond basic biological research; it is also utilized in various scientific applications:

| Field | Application |

|---|---|

| Chemistry | Serves as a building block for synthesizing more complex pyrimidine derivatives. |

| Biology/Medicine | Exhibits antimicrobial and anti-inflammatory properties; potential cancer treatment applications. |

| Industry | Used in the synthesis of pharmaceuticals and agrochemicals. |

特性

IUPAC Name |

2,4,6-trichloropyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2O/c5-2-1(10)3(6)9-4(7)8-2/h10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGVHQCVEMESTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。